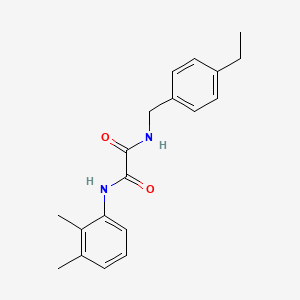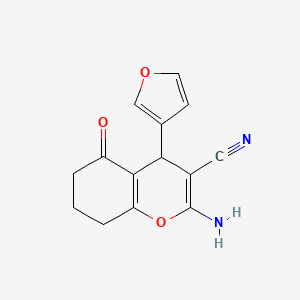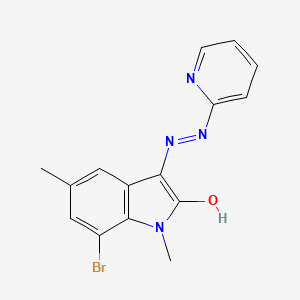
N-(2,3-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide, commonly known as DMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEB belongs to the family of ethanediamide compounds and has been extensively studied for its unique properties.
作用機序
The mechanism of action of DMEB is not fully understood. However, it has been proposed that DMEB induces apoptosis in cancer cells by activating the mitochondrial pathway. DMEB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects
DMEB has been found to have several biochemical and physiological effects. In cancer cells, DMEB induces apoptosis by activating caspases and releasing cytochrome c from the mitochondria. DMEB has also been found to inhibit the expression of COX-2 and reduce the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain.
実験室実験の利点と制限
One advantage of using DMEB in lab experiments is its high purity and stability. DMEB is a white crystalline solid that can be easily synthesized and purified. It is also stable under normal laboratory conditions.
One limitation of using DMEB in lab experiments is its low solubility in water. DMEB is soluble in organic solvents such as acetonitrile and dimethylformamide but has limited solubility in water. This can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of DMEB. One direction is the development of new anticancer drugs based on the structure of DMEB. Another direction is the study of DMEB as a plant growth regulator and its potential applications in agriculture. The use of DMEB as a ligand in the synthesis of MOFs is also an area of interest for materials science. Further studies are needed to fully understand the mechanism of action of DMEB and its potential applications in various fields.
Conclusion
DMEB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMEB involves the reaction of 2,3-dimethylaniline with 4-ethylbenzyl chloride in the presence of anhydrous potassium carbonate. DMEB has been extensively studied for its unique properties and has shown promising results as an anticancer agent, insecticide, and ligand in the synthesis of MOFs. Further studies are needed to fully understand the mechanism of action of DMEB and its potential applications in various fields.
合成法
The synthesis of DMEB involves the reaction of 2,3-dimethylaniline with 4-ethylbenzyl chloride in the presence of anhydrous potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-90°C. The resulting product is purified by recrystallization from ethanol to obtain DMEB as a white crystalline solid.
科学的研究の応用
DMEB has been widely studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMEB has shown promising results as an anticancer agent. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DMEB has also been studied for its anti-inflammatory and analgesic properties.
In agriculture, DMEB has been found to have insecticidal and fungicidal properties. It has been used as a pesticide to control pests and diseases in crops. DMEB has also been studied for its potential as a plant growth regulator.
In materials science, DMEB has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(4-ethylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-15-8-10-16(11-9-15)12-20-18(22)19(23)21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBYJZRHQSASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[(4-methoxyphenoxy)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5088344.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5088350.png)
![1-(3-chlorophenyl)-4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5088374.png)

![1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5088410.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)
![2-(2,4-dichlorophenyl)-3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5088426.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B5088436.png)
![2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5088443.png)
![3-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5088450.png)

